molecular formula C8H8F3N B12840265 5-(Difluoromethyl)-3-fluoro-2-methylaniline

5-(Difluoromethyl)-3-fluoro-2-methylaniline

Cat. No.: B12840265
M. Wt: 175.15 g/mol
InChI Key: OLRFANLAHOZPIH-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-fluoro-2-methylaniline is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of difluoromethyl and fluoro substituents on the aniline ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents such as TMS-CF2H. This method is operationally simple and does not rely on sensitive metal complexes, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-fluoro-2-methylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

5-(Difluoromethyl)-3-fluoro-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere for alcohol, thiol, or amine groups, allowing it to interact with enzymes and receptors through hydrogen bonding. This interaction can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-3-fluoro-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

5-(difluoromethyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C8H8F3N/c1-4-6(9)2-5(8(10)11)3-7(4)12/h2-3,8H,12H2,1H3

InChI Key

OLRFANLAHOZPIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(F)F)N

Origin of Product

United States

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